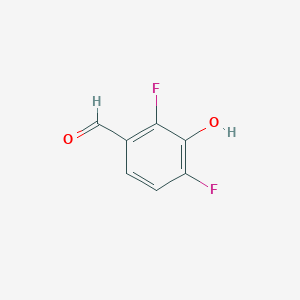

2,4-Difluoro-3-hydroxybenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-difluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEDPHKYSOYQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344019 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-69-8 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Difluoro 3 Hydroxybenzaldehyde and Its Functionalized Derivatives

Strategic Approaches to Regioselective Introduction of Fluorine and Hydroxyl Groups

The precise placement of fluorine and hydroxyl groups on an aromatic ring is a significant synthetic challenge. Overcoming this requires sophisticated methodologies that allow for high regioselectivity.

Deoxyfluorination Reactions of Aldehyde Moieties in Benzene (B151609) Systems.rsc.orgthieme-connect.com

Deoxyfluorination of aldehydes presents a direct route to difluoromethyl groups, which are increasingly important pharmacophores. umich.edu This transformation converts the carbonyl group of an aldehyde into a difluoromethylene group.

A notable advancement in deoxyfluorination involves the use of sulfuryl fluoride (B91410) (SO2F2) in combination with a fluoride source like tetramethylammonium (B1211777) fluoride (Me4NF). acs.orgacs.org This method is advantageous due to the low cost of SO2F2 and its effectiveness at room temperature. acs.org The reaction proceeds by converting a benzaldehyde (B42025) to the corresponding difluoromethyl arene. umich.eduacs.org This approach has been shown to be compatible with a variety of functional groups and has been successfully applied to the synthesis of difluoromethyl derivatives of biologically active molecules. acs.org

Another effective system for the deoxyfluorination of aromatic aldehydes is the combination of a liquid sulfur(VI) electrophile, such as perfluorobutanesulfonyl fluoride (PBSF), with anhydrous tetramethylammonium fluoride (NMe4F). umich.edu This method offers a practical alternative to the gaseous SO2F2 for laboratory-scale synthesis. umich.edu The reaction demonstrates good tolerance for electron-withdrawing groups on the aromatic ring. umich.edu

| Reagents | Substrate | Product | Key Features |

|---|---|---|---|

| SO2F2, Me4NF | Benzaldehydes, α-Ketoesters | Difluoromethyl arenes | Room temperature reaction; SO2F2 is an inexpensive commodity chemical. acs.orgacs.org |

| PBSF, NMe4F | (Hetero)aryl aldehydes | Difluoromethyl (hetero)arenes | Uses a liquid sulfur(VI) electrophile, suitable for laboratory scale. umich.edu |

| XtalFluor-E, Et3N·3HF | Aromatic Aldehydes | Difluoromethyl arenes | Room temperature reaction under concentrated conditions. rsc.org |

Catalytic approaches to deoxyfluorination are highly sought after to improve efficiency and reduce waste. While many deoxyfluorination reactions are stoichiometric, research into catalytic systems is ongoing. rsc.org These processes aim to use a substoichiometric amount of a catalyst to facilitate the transformation of aldehydes to their difluorinated counterparts. researchgate.net

Enantioselective Organocatalytic α-Fluorination of Benzaldehydes.capes.gov.br

For the synthesis of chiral fluorinated molecules, enantioselective methods are crucial. Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of aldehydes. capes.gov.brnih.govresearchgate.net This strategy utilizes small organic molecules, such as chiral secondary amines, to catalyze the reaction between an aldehyde and an electrophilic fluorine source, leading to the formation of α-fluoro aldehydes with high enantioselectivity. capes.gov.bracs.orgacs.org

A key development in this area is the use of imidazolidinone catalysts, which mediate the fluorination of a broad range of aldehydes with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. capes.gov.bracs.orgacs.org This method is operationally simple and provides access to important chiral building blocks for medicinal chemistry. capes.gov.brnih.gov Catalyst loadings can be as low as 2.5 mol%, making the process efficient. researchgate.net

| Catalyst | Fluorine Source | Substrate | Key Features |

|---|---|---|---|

| Imidazolidinone | N-fluorobenzenesulfonimide (NFSI) | Aldehydes | Provides high enantioselectivity for α-fluoro aldehydes; catalyst loadings as low as 2.5 mol%. capes.gov.brresearchgate.netacs.orgacs.org |

Oxidative Fluorination Strategies for Aromatic Scaffolds.researchgate.net

Oxidative fluorination provides another avenue for the introduction of fluorine atoms onto aromatic rings. researchgate.net These methods often involve the use of a strong oxidizing agent in the presence of a fluoride source. acs.org One approach is the direct electrophilic fluorination of C-H bonds using N-F reagents. researchgate.net The development of greener alternatives to traditional polar organic solvents for these reactions is an active area of research. researchgate.net

Electrochemical methods have also been employed for the oxidative fluorination of aromatic compounds. researchgate.net By controlling the potential, selective oxidation of a precursor can be achieved, generating a reactive intermediate that can then be fluorinated. researchgate.net

Precursor-Based Synthesis Routes to 2,4-Difluoro-3-hydroxybenzaldehyde.google.com

A common and practical approach to synthesizing specifically substituted aromatic compounds like this compound involves a multi-step sequence starting from a readily available precursor.

One such strategy begins with 3-fluorophenol (B1196323). google.com The synthesis proceeds through the following key steps:

Protection of the hydroxyl group: The phenolic hydroxyl group of 3-fluorophenol is protected, for example, as an isopropyl ether. google.com

Bromination: The protected phenol (B47542) then undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring. google.com

Grignard reagent formation and formylation: The bromo-substituted compound is converted into a Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. google.com

Deprotection: Finally, the protecting group on the hydroxyl function is removed to yield the desired 2-fluoro-4-hydroxybenzaldehyde. google.com While this specific patent describes the synthesis of 2-fluoro-4-hydroxybenzaldehyde, similar multi-step sequences starting from appropriately substituted precursors are employed to access this compound.

Another related precursor-based approach involves the selective difluoromethylation of a dihydroxybenzaldehyde. For instance, 3,4-dihydroxybenzaldehyde (B13553) can be selectively difluoromethylated at the 4-position hydroxyl group using sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base to yield 3-hydroxy-4-(difluoromethoxy)benzaldehyde. google.com This highlights the principle of using precursor molecules with existing hydroxyl and aldehyde functionalities and selectively modifying them to achieve the target structure.

Synthesis via Halogenation and Methoxylation of Benzoic Acid Precursors

A notable synthetic pathway to obtain the core structure of 2,4-difluoro-3-hydroxybenzoic acid, a direct precursor to the target aldehyde, commences with more readily available fluorinated materials like 3,4,5-trifluoronitrobenzene. google.com This multi-step process is a prime example of building complexity on a fluorinated scaffold through sequential reactions. google.com

The synthesis initiates with a methoxylation step, where 3,4,5-trifluoronitrobenzene is treated with sodium methylate in anhydrous methanol. google.com This reaction proceeds via a substitution mechanism, yielding 2,6-difluoro-4-nitroanisole. google.com Subsequent steps involve the reduction of the nitro group to an amine, followed by bromination to introduce a bromine atom onto the ring. google.com A deamination reaction then removes the amino group, leading to 3-bromo-2,6-difluoroanisole. google.com The synthesis continues with a cyanation reaction, where the bromo-substituent is replaced by a nitrile group using cuprous cyanide in an aprotic polar solvent at elevated temperatures (80-150 °C). google.com The final and crucial step is the hydrolysis of the nitrile and demethylation of the methoxy (B1213986) group, which is typically achieved by heating in a hydrobromic acid solution (90-140 °C) to yield the desired 2,4-difluoro-3-hydroxybenzoic acid. google.com

Synthesis from Dihydroxybenzaldehyde Derivatives

Alternative synthetic routes begin with dihydroxybenzaldehyde precursors, focusing on the selective introduction of fluorine-containing moieties.

Selective Difluoromethylation with Sodium Chlorodifluoroacetate

Sodium chlorodifluoroacetate has emerged as a valuable reagent for the difluoromethylation of various functional groups, including phenols. orgsyn.orgnih.gov It is a bench-stable, readily available, and relatively non-toxic source of difluorocarbene. orgsyn.org The mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate electrophilic difluorocarbene, which is then trapped by a nucleophile, such as a phenolate (B1203915) anion. orgsyn.org

A patented method demonstrates this principle by synthesizing 3-hydroxy-4-difluoromethoxybenzaldehyde from 3,4-dihydroxybenzaldehyde. google.com In this process, the selective difluoromethylation of the hydroxyl group at the 4-position is achieved in the presence of a base. google.com The reaction uses solid sodium chlorodifluoroacetate as the difluoromethylating agent in solvents like DMF, dimethyl sulfoxide, or water, at temperatures ranging from 60-120 °C. google.com This selective reaction on one of two hydroxyl groups showcases a powerful technique for creating functionalized derivatives from dihydroxybenzaldehyde precursors. google.com

Reactions with Bromo-difluoroacetate Esters

Ethyl bromodifluoroacetate is another key reagent in organofluorine chemistry. It is frequently used in Reformatsky-type reactions, where it adds to carbonyl compounds like aldehydes and ketones to form 2,2-difluoro-3-hydroxyesters. researchgate.net In the context of dihydroxybenzaldehyde derivatives, this reagent would primarily react with the aldehyde functional group.

Furthermore, ethyl bromodifluoroacetate can serve a dual role as both a C1 synthon and a difluoroalkylating agent in one-pot cascade processes to create fluorine-containing heterocycles. rsc.org In these reactions, it can react with primary amines to generate isocyanides in situ, which then participate in further transformations. rsc.org While not a direct route to this compound, this reactivity could be harnessed in a multi-step synthesis of a complex derivative, potentially involving initial protection of the hydroxyl groups, reaction at the aldehyde, and subsequent cyclization or modification steps.

Multi-step Convergent Synthesis Approaches for Fluorinated Hydroxybenzaldehydes

For a molecule like this compound, a convergent approach could be hypothetically designed. For instance, a retrosynthetic analysis might break the molecule into two key fragments: a difluorinated aromatic ring and a separate C1 synthon to introduce the aldehyde and hydroxyl functionalities. semanticscholar.org

Fragment A : A 1,3-difluorobenzene (B1663923) derivative, potentially with a protecting group or a precursor functional group at the 4-position.

Fragment B : A reagent capable of introducing the C1 aldehyde unit and the adjacent hydroxyl group, for example, through a directed ortho-lithiation followed by formylation and subsequent deprotection/oxidation steps.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters to maximize yield and purity.

Influence of Reaction Temperature and Stoichiometry

The yield of chemical reactions is often highly sensitive to parameters such as temperature and the stoichiometry of the reagents. researchgate.net In the synthesis of fluorinated aromatics, careful control of these variables is essential for success. For example, in a synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the yield of the final hydrolysis step was dramatically improved by optimizing both temperature and reagent stoichiometry. semanticscholar.org Initial attempts at the diazotization and hydrolysis of an amino precursor at 10 °C resulted in a modest 57% yield. semanticscholar.org However, by decreasing the reaction temperature to 0 °C and carefully adjusting the amount of sodium nitrite (B80452) (NaNO2), the yield was significantly boosted to 90%. semanticscholar.org

Table 1: Effect of Temperature and Stoichiometry on a Diazotization/Hydrolysis Reaction Yield semanticscholar.org

| Entry | Temperature (°C) | NaNO2 (equivalents) | H2SO4 (equivalents) | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | (Not specified) | (Not specified) | 57 |

This table illustrates the significant impact of optimizing reaction conditions on the yield of a key transformation in the synthesis of a related fluorinated hydroxybenzoic acid.

Similarly, in the selective difluoromethylation of 3,4-dihydroxybenzaldehyde, the molar ratio of the starting material to the base and sodium chlorodifluoroacetate is critical. google.com The reported optimal molar equivalent ratio of 3,4-dihydroxybenzaldehyde to base to difluoro-sodium chloroacetate (B1199739) ranges from 1:0.5:0.5 to 1:2:1.5, with the reaction temperature maintained between 60-120 °C to ensure efficient conversion. google.com These examples clearly demonstrate that meticulous optimization of temperature and stoichiometry is a cornerstone of developing practical and high-yielding syntheses for this compound and its derivatives.

Catalyst Selection and Mechanism of Action

The introduction of a formyl group onto an aromatic ring, a critical step in the synthesis of this compound, is typically achieved through electrophilic aromatic substitution. Several classic formylation reactions, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, provide potential pathways. The choice of catalyst and the underlying mechanism are paramount in directing the reaction towards the desired product, particularly when dealing with substituted phenols where regioselectivity is a key challenge.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgchemistrysteps.comwikipedia.org The active electrophile is a chloroiminium ion. wikipedia.org The reaction is generally effective for electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde. chemistrysteps.com

The Duff reaction employs hexamine as the formylating agent in the presence of an acid, often with glycerol (B35011) as a solvent. jst.go.jpwikipedia.org This method is also suited for electron-rich phenols. The reaction mechanism is thought to involve the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. jst.go.jpwikipedia.org An intramolecular redox step follows, ultimately leading to the aldehyde after hydrolysis. jst.go.jp

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform (B151607) in a basic solution. wikipedia.org The key reactive species is dichlorocarbene, generated from chloroform by the action of the base. wikipedia.org The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene. wikipedia.org This reaction often favors ortho-formylation. wikipedia.org

For the specific synthesis of fluorinated hydroxybenzaldehydes, Lewis acids play a significant role as catalysts. In the formylation of fluorine-containing phenols using dichloromethyl alkyl ethers, Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) have been shown to be effective. jst.go.jp However, a challenge in the formylation of phenols is the competition between C-formylation (on the aromatic ring) and O-formylation (on the hydroxyl group). For instance, the reaction of 3,5-difluorophenol (B1294556) with dichloromethyl propyl ether in the presence of AlCl₃ has been reported to yield the corresponding aryl formate (B1220265) (O-formylation product) in high yield. jst.go.jp Achieving selective C-formylation often requires careful optimization of the catalyst and reaction conditions.

The table below summarizes key aspects of these formylation reactions.

| Formylation Reaction | Formylating Agent | Catalyst/Reagent | Key Intermediate |

| Vilsmeier-Haack | Substituted amide (e.g., DMF) + POCl₃ | None (reagents form the catalyst) | Chloroiminium ion |

| Duff Reaction | Hexamine | Acid (e.g., in glycerol) | Iminium ion |

| Reimer-Tiemann | Chloroform | Strong base (e.g., NaOH) | Dichlorocarbene |

| Friedel-Crafts type | Dichloromethyl alkyl ether | Lewis Acid (e.g., AlCl₃, TiCl₄) | Complex of ether and Lewis acid |

Development of Efficient Solvent Systems and Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound and its derivatives, influencing reaction rates, selectivity, and the solubility of reactants and catalysts.

In the Vilsmeier-Haack reaction , a variety of solvents can be employed, with the choice often depending on the specific substrate and reaction conditions. The polarity of the solvent has been noted to have a relatively small effect on the rate of substitution. youtube.com

The Reimer-Tiemann reaction is often carried out in a biphasic solvent system. wikipedia.org This is because the base, typically an aqueous solution of a hydroxide (B78521), is not readily soluble in the organic phase containing chloroform. wikipedia.org To facilitate the reaction between the two phases, rapid stirring, phase-transfer catalysts, or emulsifying agents like 1,4-dioxane (B91453) can be utilized. wikipedia.org

For formylations involving Lewis acids, such as the reaction of dichloromethyl alkyl ethers with fluorinated phenols, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are commonly used. jst.go.jp The use of halogenated solvents can also have specific effects on the properties of the products. For example, the fluorescence quantum yields of certain isoquinolinium derivatives have been observed to increase significantly in halogenated solvents, an effect attributed to halogen-π interactions. nih.gov

The development of efficient solvent systems also extends to the synthesis of functionalized derivatives. For instance, in the preparation of 4-(2,6-Difluoro)benzyloxy-2-hydroxybenzaldehyde, a derivative of a related compound, acetonitrile (B52724) has been found to be a highly effective solvent when used with sodium bicarbonate as a base. google.com This combination allows for efficient conversion without the need for an iodide activator, which is often required in similar benzylation reactions. google.com The use of acetonitrile as a solvent can also significantly improve the selectivity of the reaction, reducing the formation of bis-alkylation byproducts compared to solvents like acetone. google.com Toluene is another solvent that has been employed, particularly in reactions involving the formation of nitrones from benzaldehyde derivatives, where it facilitates the removal of water via a Dean-Stark trap. google.com

The following table highlights the solvent systems used in various relevant synthetic transformations.

| Reaction Type | Reactants | Solvent System | Purpose/Observation |

| Reimer-Tiemann Reaction | Phenol, Chloroform, Base | Biphasic (aqueous/organic) | To overcome insolubility of hydroxide in chloroform. wikipedia.org |

| Friedel-Crafts type Formylation | 3,5-Difluorophenol, Dichloromethyl propyl ether, AlCl₃ | Dichloromethane (CH₂Cl₂) | Standard solvent for Lewis acid-catalyzed reactions. jst.go.jp |

| Benzylation | 2,4-dihydroxybenzaldehyde (B120756), 2,6-difluorobenzyl bromide | Acetonitrile | Efficient conversion and improved selectivity. google.com |

| Nitrone Formation | 4-benzyloxy-2-hydroxybenzaldehyde, Hydroxylamine derivative | Toluene | Azeotropic removal of water. google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 3 Hydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,4-Difluoro-3-hydroxybenzaldehyde, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments provides an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic protons, the aldehydic proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group, as well as the electron-donating effect of the hydroxyl group. The aldehydic proton typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm. The aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, often above 185 ppm. The carbon atoms directly bonded to fluorine atoms show large one-bond C-F coupling constants, which is a key diagnostic feature. The chemical shifts of the aromatic carbons are influenced by the fluorine and hydroxyl substituents.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument frequency.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CHO | ~9.9 | ~186 |

| C1 | - | ~120 |

| C2 | - | ~150 (d, ¹JCF) |

| C3 | - | ~140 |

| C4 | - | ~155 (d, ¹JCF) |

| C5 | ~7.2 (m) | ~115 (dd) |

| C6 | ~7.6 (m) | ~125 (d) |

| OH | Variable | - |

d = doublet, dd = doublet of doublets, m = multiplet, JCF = Carbon-Fluorine coupling constant

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope. huji.ac.il The spectrum provides distinct signals for each magnetically non-equivalent fluorine atom, with a wide range of chemical shifts that are very sensitive to the local electronic environment. huji.ac.il For this compound, two separate signals are expected for the fluorine atoms at the C-2 and C-4 positions.

Spin-spin coupling between the fluorine nuclei and adjacent protons (H-F) and carbons (C-F) provides valuable structural information. organicchemistrydata.org These coupling constants, measured in Hertz (Hz), are transmitted through the chemical bonds and their magnitudes are indicative of the through-bond distance. For instance, three-bond proton-fluorine couplings (³JHF) are typically observed for the aromatic protons adjacent to the fluorine substituents.

Table 2: Expected ¹⁹F NMR Characteristics

| Fluorine Atom | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Couplings |

|---|---|---|

| F at C-2 | -130 to -150 | JFF, JHF, JCF |

| F at C-4 | -110 to -130 | JFF, JHF, JCF |

Note: Chemical shifts for aromatic fluorine atoms (Ar-F) generally range from +80 to +170 ppm relative to neat CFCl₃, though specific values are highly structure-dependent. ucsb.edu

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Correlation (HMQC), correlates the chemical shifts of protons directly to the carbons they are attached to. ustc.edu.cnyoutube.com This experiment would show a correlation peak between the proton at C-5 and carbon C-5, and between the proton at C-6 and carbon C-6, confirming their one-bond connectivity. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). ustc.edu.cnwisc.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. sdsu.eduyoutube.com For example, the aldehydic proton would show a correlation to the C-1 and C-6 carbons, while the proton at C-6 would show correlations to the C-4 and C-5 carbons, thereby confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₄F₂O₂), the expected monoisotopic mass is approximately 158.0179 Da. uni.lu HRMS analysis would confirm this accurate mass, providing strong evidence for the compound's identity. Predicted collision cross section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ or [M-H]⁻, which further aids in structural confirmation. uni.lu

When this compound is present in a mixture, such as a reaction crude or a biological sample, hyphenated techniques are employed for its separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds in a liquid mobile phase based on their affinity for a stationary phase, followed by detection with a mass spectrometer. nih.gov This technique is well-suited for the analysis of moderately polar and non-volatile compounds like hydroxybenzaldehydes. In some cases, derivatization is used to improve chromatographic separation and detection. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile and thermally stable compounds. und.edu The sample is vaporized and separated in a gaseous mobile phase before entering the mass spectrometer. While direct analysis of hydroxybenzaldehydes can be challenging due to their polarity and potential for thermal degradation, derivatization can make them more amenable to GC-MS analysis. und.edunih.gov Both LC-MS and GC-MS are invaluable for assessing the purity of a sample by detecting and identifying any potential impurities.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a fundamental tool for identifying the functional groups within a molecule. These techniques probe the vibrational energy levels of molecular bonds, providing a unique "fingerprint" for a compound. For this compound, one would expect to observe characteristic vibrations for the hydroxyl (-OH), aldehyde (-CHO), and carbon-fluorine (C-F) groups, as well as the aromatic ring. However, specific experimental data is not available.

Fourier Transform Infrared (FT-IR) Spectroscopy

A comprehensive FT-IR spectrum of this compound would reveal key stretching and bending vibrations. Based on the analysis of similar molecules, such as 3-hydroxybenzaldehyde (B18108) and other fluorinated benzaldehydes, the following regions would be of particular interest:

O-H Stretching: A broad band is typically expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

C-H (Aldehydic) Stretching: A characteristic pair of bands would likely appear in the 2700-2900 cm⁻¹ range.

C=O (Aldehydic) Stretching: A strong absorption band is anticipated between 1680-1715 cm⁻¹.

C=C Aromatic Stretching: Multiple bands would be present in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the 1000-1300 cm⁻¹ range.

Without experimental data, a precise data table cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, an FT-Raman spectrum would provide further insights into the vibrational modes of this compound. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for symmetrical non-polar bonds. Key expected features would include strong signals for the aromatic ring and C=C stretching vibrations. As with FT-IR, a lack of published spectra prevents the creation of a data table.

Electronic Spectroscopy (UV-Vis) and Fluorometry

Electronic spectroscopy provides information about the electronic transitions within a molecule and its photophysical properties.

UV-Vis Spectrophotometry for Electronic Transitions

The UV-Vis absorption spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the benzenoid system and the carbonyl group. The presence of the hydroxyl and fluorine substituents would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde (B42025). Studies on similar compounds suggest that these transitions would likely fall within the 250-350 nm range. However, specific absorption maxima and molar absorptivity values for this compound are not documented in the searched literature.

Steady-State and Time-Resolved Fluorometry for Photophysical Characteristics

Fluorometry could potentially reveal whether this compound exhibits fluorescence and provide details about its excited state dynamics. Many aromatic aldehydes are known to have low fluorescence quantum yields due to efficient intersystem crossing. However, the influence of the difluoro and hydroxy substitution pattern on the photophysical properties of this specific molecule remains uninvestigated. Key parameters such as the fluorescence emission spectrum, quantum yield, and fluorescence lifetime have not been reported.

Computational Chemistry and Theoretical Investigations of 2,4 Difluoro 3 Hydroxybenzaldehyde

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational method to investigate the intricacies of molecular systems. For 2,4-Difluoro-3-hydroxybenzaldehyde, DFT calculations, often at the B3LYP level with various basis sets like 6-311++G(d,p), are employed to predict its properties with a high degree of accuracy. isca.meresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. stackexchange.com For substituted benzaldehydes like this compound, the orientation of the aldehyde and hydroxyl groups relative to the benzene (B151609) ring gives rise to different conformers.

Studies on similar difluorobenzaldehydes have shown the existence of planar O-cis and O-trans rotomers. researchgate.net The O-trans rotomer, where the aldehyde group's oxygen atom is directed away from the adjacent substituent, is often found to be the more stable conformer due to reduced steric hindrance. researchgate.net For this compound, the relative orientation of the hydroxyl and aldehyde groups is crucial in determining the most stable conformation. The presence of intramolecular hydrogen bonding can significantly influence conformational preference. vedantu.commdpi.com

| Molecule | Conformer | Relative Energy (kcal/mol) | Symmetry |

|---|---|---|---|

| 2,4-Difluorobenzaldehyde | O-trans | 0.00 | Cs |

| O-cis | 2.15 | Cs | |

| 2,5-Difluorobenzaldehyde | O-trans | 0.00 | Cs |

| O-cis | 3.45 | Cs |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

DFT calculations are widely used for the accurate prediction of NMR chemical shifts and coupling constants. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.netnih.gov

For this compound, theoretical predictions would involve calculating the 1H, 13C, and 19F NMR spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the fluorine, hydroxyl, and aldehyde substituents. The through-space coupling constants, particularly between fluorine and nearby protons, can provide strong evidence for specific conformations and the presence of intramolecular hydrogen bonds. mdpi.com

| Method | 1H RMSE (ppm) | 13C RMSE (ppm) |

|---|---|---|

| B97D/6-31G | 0.0617 | 1.14 |

| BPV86/6-31G | 0.0691 | 0.84 |

| HCTH/6-31G | 0.0735 | 0.99 |

| LSDA/6-31G | 0.0870 | 1.03 |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding) and Stability

The presence of both a hydroxyl group (a hydrogen bond donor) and an aldehyde group (a hydrogen bond acceptor) in close proximity on the benzene ring of this compound suggests the potential for intramolecular hydrogen bonding. vedantu.com This interaction, where the hydroxyl proton interacts with the carbonyl oxygen, can lead to the formation of a stable six-membered ring-like structure. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.commalayajournal.org

Quantum Chemical Calculations of Energy Profiles and Reaction Pathways

Quantum chemical calculations are instrumental in mapping the energy profiles of chemical reactions, including identifying transition states and calculating activation energies. nih.govchemrxiv.org This allows for the theoretical exploration of potential reaction pathways for this compound.

For instance, in reactions like the Biginelli reaction, computational studies have shown how substituents on the benzaldehyde (B42025) ring can significantly affect the activation energy and, consequently, the reaction rate. mdpi.com A hydroxyl group at the ortho position can hinder the reaction due to steric and electronic effects. mdpi.com Similar computational approaches could be used to investigate the reactivity of this compound in various synthetic transformations, such as condensation or oxidation reactions. bohrium.comwordpress.com By calculating the potential energy surface for a given reaction, researchers can predict the most favorable pathway and identify key intermediates and transition states. nih.gov

Investigation of Solvent Effects on Spectroscopic and Kinetic Parameters

The surrounding solvent can have a significant impact on the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to investigate these solvent effects. ekb.eg

Solvatochromic Shifts Analysis

A comprehensive analysis of the solvatochromic shifts of this compound, which would provide insights into how its absorption and emission spectra are influenced by the polarity of different solvents, is not documented in available research. Such studies are crucial for understanding the solute-solvent interactions and the electronic distribution in the ground and excited states of the molecule.

Computational Models for Excited-State Deactivation Rate Constants

Similarly, specific computational models detailing the excited-state deactivation rate constants of this compound have not been reported. These theoretical investigations are essential for understanding the photostability and photophysical properties of the compound, including its fluorescence quantum yield and lifetime. Research on related but distinct molecules, such as 2-aminopyridine (B139424) clusters, has demonstrated the utility of computational methods in identifying mechanisms of enhanced excited-state decay through conical intersections. nih.gov However, analogous studies on this compound are absent.

Atoms in Molecules (AIM) Methodology for Electron Density Analysis

The application of the Atoms in Molecules (AIM) theory to analyze the electron density of this compound has not been specifically detailed in published research. AIM analysis is a valuable method for characterizing the nature of chemical bonds and non-covalent interactions within a molecule, which could offer a deeper understanding of its structure and reactivity. While density functional theory (DFT) has been used to study the reactivity of structurally similar compounds like 2,4-dihydroxybenzaldehyde (B120756), a specific AIM analysis for the title compound is not available. mdpi.com

Chemical Reactivity and Mechanistic Pathways Involving 2,4 Difluoro 3 Hydroxybenzaldehyde

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,4-Difluoro-3-hydroxybenzaldehyde is highly deactivated towards electrophilic substitution due to the strong electron-withdrawing effects of the two fluorine atoms and the formyl group (-CHO). Conversely, these features make the ring susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, typically one of the fluorine atoms. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex, a resonance-stabilized anion. nih.gov For this compound, the aldehyde group activates the fluorine at the C4 position, and the hydroxyl group (especially in its phenoxide form under basic conditions) can influence the regioselectivity of the substitution.

While specific studies detailing the nucleophilic substitution on this compound are not prevalent, the reactivity can be inferred from similar activated fluoro-aromatic compounds. For instance, pentafluoropyridine (B1199360) readily undergoes site-selective nucleophilic substitution with hydroxybenzaldehydes, where reaction conditions determine which fluorine atom is replaced. rsc.org Similarly, 2,4-difluoronitrobenzene (B147775) is a well-known substrate for sequential nucleophilic aromatic substitution reactions. nih.govnih.gov It is plausible that this compound would react with strong nucleophiles (e.g., alkoxides, thiolates, amines), with substitution likely occurring at the C4 position, which is para to the activating aldehyde group.

Oxidation and Reduction Pathways of the Aldehyde and Hydroxyl Moieties

The aldehyde and hydroxyl functional groups of this compound can undergo independent oxidation and reduction reactions.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test. The phenolic hydroxyl group is generally more resistant to oxidation but can be oxidized under more forceful conditions, which may also affect the aldehyde. Selective protection of the hydroxyl group would be necessary to favor oxidation of the aldehyde exclusively.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminium hydride (LiAlH4). The reaction with NaBH4 is typically performed in an alcoholic solvent and is chemoselective for the carbonyl group, leaving the aromatic ring and the phenolic hydroxyl group intact. This transformation would yield 2,4-difluoro-3-hydroxybenzyl alcohol. The reduction of a carbonyl group to an alcohol is a common step in multi-step syntheses, for example, in the modification of chalcones. wpmucdn.com

Condensation Reactions of the Aldehyde Group

The aldehyde functionality is a key site for carbon-carbon and carbon-nitrogen bond formation via condensation reactions, enabling the synthesis of a wide array of more complex molecules.

Aldehyde-Amine Condensations for Schiff Base Formation

This compound can react with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-CH=N-). nih.govufms.br The reaction is often catalyzed by a small amount of acid.

The general mechanism proceeds via a carbinolamine intermediate which then dehydrates. nih.gov Schiff bases derived from hydroxybenzaldehydes are of significant interest in coordination chemistry as they can act as chelating ligands for metal ions. ufms.brresearchgate.netmdpi.com For example, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been synthesized and investigated for their biological activities. conicet.gov.arresearchgate.net Similarly, 3-Fluoro-4-hydroxybenzaldehyde (B106929) is known to form hydrazone derivatives (a class of Schiff bases) through condensation with phenylhydrazine. ossila.com

Table 1: General Synthesis of Schiff Bases from Aromatic Aldehydes

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Aromatic Aldehyde (e.g., this compound) | Primary Amine (R-NH2) | Ethanol, reflux, catalytic acid | Schiff Base (Imine) |

| 3-Hydroxybenzaldehyde (B18108) | p-Toluidine | Ethanol, 70-80°C, 5-6 hours | Schiff Base |

Aldol (B89426) Condensation Reactions for Chalcone (B49325) and Curcuminoid Synthesis

The aldehyde group of this compound is an excellent electrophile for aldol-type condensation reactions, particularly the Claisen-Schmidt condensation, which is used to synthesize chalcones and related compounds.

Chalcone Synthesis: Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, formed by the condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base (like NaOH or KOH) or acid catalyst. wpmucdn.comjocpr.com The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the stable, conjugated chalcone structure. ufms.brlibretexts.org The presence of electron-withdrawing groups on the benzaldehyde ring can facilitate this reaction. nih.gov

Table 2: General Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde Component | Ketone Component | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH / Ethanol | (E)-1-phenyl-3-(2,4-difluoro-3-hydroxyphenyl)prop-2-en-1-one |

| Substituted Benzaldehyde | Substituted Acetophenone | NaOH / Ethanol | Chalcone derivative |

Curcuminoid Synthesis: Curcuminoids are diarylheptanoids, famously represented by curcumin, the active compound in turmeric. iomcworld.com Their synthesis can be achieved through a double aldol condensation of an aromatic aldehyde with a 1,3-diketone, such as 2,4-pentanedione (acetylacetone). A common synthetic route, known as the Pabon reaction, involves complexing the 2,4-pentanedione with a boron species (e.g., boric oxide, B2O3) to protect the central active methylene (B1212753) group and facilitate condensation at the terminal methyl groups. researchgate.netnih.gov

Aromatic aldehydes with fluorine and hydroxyl substituents, such as 3-fluoro-4-hydroxybenzaldehyde and 3-fluoro-2-hydroxybenzaldehyde, are explicitly cited as suitable substrates for creating curcuminoid analogues. ossila.comgoogle.com This strongly suggests that this compound would be a viable precursor for novel, fluorinated curcuminoids using established methods.

Mechanistic Investigations of Complex Transformations

The multiple functional groups of this compound make it a potential candidate for use in more complex reactions where several bonds are formed in a single operation.

Cascade Reactions and Multicomponent Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient synthetic strategies. nih.gov Aldehydes are common components in many well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions.

Given its functionality, this compound could potentially be employed in various MCRs. For example, it could serve as the aldehyde component in a Biginelli-type reaction with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. The fluorine and hydroxyl substituents would be incorporated into the final complex structure, allowing for the generation of diverse molecular libraries. While specific literature detailing the use of this compound in cascade or multicomponent reactions is scarce, its reactivity profile makes it a promising substrate for exploration in this area of synthetic chemistry.

Catalytic Reaction Mechanisms (e.g., Palladium-catalyzed C-H Functionalization, Copper-catalyzed Oxidations)

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis, enabling the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govwildlife-biodiversity.comresearchgate.net The mechanism of these reactions typically involves a palladium catalyst, often in the form of Pd(II) salts like palladium acetate, which coordinates to a directing group on the substrate. nih.gov This coordination facilitates the cleavage of a specific C-H bond, often at the ortho position to the directing group, to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst. nih.govwildlife-biodiversity.comnih.gov

In the theoretical context of this compound, the hydroxyl and aldehyde groups could potentially act as directing groups. The hydroxyl group, in particular, is a known directing group for ortho-C-H functionalization. However, the presence of two fluorine atoms on the benzene (B151609) ring would significantly influence the electronic properties of the C-H bonds, potentially altering their reactivity and the regioselectivity of the functionalization. The electron-withdrawing nature of the fluorine atoms could render the adjacent C-H bonds more acidic and potentially more susceptible to activation.

Copper-Catalyzed Oxidations

Copper catalysts are widely employed in oxidation reactions due to their low cost, abundance, and versatile redox chemistry, accessing Cu(I), Cu(II), and Cu(III) oxidation states. nih.govresearchgate.net Copper-catalyzed oxidations can proceed through various mechanistic pathways, including those involving radical intermediates or organometallic species. nih.govnih.gov In the oxidation of aldehydes, a common pathway involves the formation of a copper-alkoxide intermediate, followed by processes such as β-hydride elimination or single-electron transfer (SET) to generate the corresponding carboxylic acid or other oxidized products. osti.gov The presence of molecular oxygen or other oxidants is typically required to regenerate the active copper catalyst. nih.gov

For this compound, a copper-catalyzed oxidation would likely target the aldehyde functional group, potentially converting it to a carboxylic acid. The electronic effects of the fluorine and hydroxyl substituents would again play a crucial role in modulating the reactivity of the aldehyde group. The hydroxyl group could also participate in the reaction, for instance, by forming a chelate with the copper catalyst, which could influence the reaction's course and efficiency.

Research Outlook

The absence of specific studies on the catalytic reactions of this compound highlights a promising area for future research. Investigations into its behavior in palladium-catalyzed C-H functionalization could lead to the development of novel synthetic routes for highly functionalized difluorinated aromatic compounds, which are of interest in medicinal chemistry and materials science. Similarly, exploring its copper-catalyzed oxidation could provide valuable insights into the selective oxidation of electronically modified benzaldehydes.

Until such studies are conducted and published, any discussion on the detailed catalytic reaction mechanisms of this compound remains speculative and based on analogies with related, but distinct, chemical systems.

Advanced Applications of 2,4 Difluoro 3 Hydroxybenzaldehyde As a Key Synthetic Intermediate

Pharmaceutical and Medicinal Chemistry Applications

The specific arrangement of substituents on the phenyl ring of 2,4-Difluoro-3-hydroxybenzaldehyde makes it a sought-after precursor in the development of new therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities.

Synthesis of Anti-inflammatory Agents

The core structure of this compound is found in more complex molecules designed to have anti-inflammatory properties. Benzaldehyde (B42025) derivatives are utilized as precursors for various heterocyclic compounds with demonstrated biological activities. longdom.org For instance, research into 2-aminobenzaldehydes has led to the synthesis of 4H-1,3-benzoxazin-4-ones, which have shown promising anti-inflammatory activity in cellular assays. longdom.org The synthesis of such compounds often involves multi-step reactions where the aldehyde group is a key point for molecular elaboration. longdom.org

Furthermore, studies on related hydroxybenzaldehyde compounds have demonstrated anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While not directly studying this compound, this research supports the potential of the core structure. Derivatives of 2,4-diaminophenol (B1205310) have also been synthesized and shown to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade, without affecting COX-2. nih.gov

Table 1: Research on Anti-inflammatory Agents from Benzaldehyde Derivatives

| Starting Material/Core Structure | Synthesized Compound Class | Target/Mechanism | Reference |

| 2-Aminobenzaldehydes | 4H-1,3-benzoxazin-4-ones | Inhibition of IL-1β and TNF-α | longdom.org |

| 2,4-Diaminophenol | Benzoic acid-modified derivatives | Inhibition of mPGES-1 | nih.gov |

Development of Anti-cancer Medications

Hydroxybenzaldehyde derivatives serve as foundational scaffolds for creating novel anti-cancer agents. For example, various substituted benzaldehydes are used to synthesize dihydropyranoindole systems. nih.gov These compounds have been evaluated for their cytotoxic activity against cancer cell lines, with some demonstrating the ability to enhance the effectiveness of other anti-cancer drugs like HDAC inhibitors. nih.gov The synthesis often involves the reaction of a hydroxybenzaldehyde with other reagents to build the final heterocyclic structure. nih.gov

Research has also shown that derivatives of 2,4-diaminophenol, which share a substituted phenol (B47542) motif, can effectively inhibit cancer cell migration. nih.gov This suggests that the strategic functionalization of a phenyl ring, similar to that in this compound, is a viable approach for developing new anti-cancer therapies.

Precursor for Phosphodiesterase Inhibitors

Phosphodiesterase (PDE) inhibitors are a class of drugs used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD). nih.gov A key intermediate in the synthesis of the PDE4 inhibitor Roflumilast is 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. google.com The synthesis of this intermediate can start from 3,4-dihydroxy benzaldehyde, which is converted to a difluoromethoxy benzaldehyde derivative. google.com Specifically, 3-hydroxyl-4-difluoro-methoxy benzaldehyde is a crucial intermediate in some synthetic routes to Roflumilast. google.com This highlights the importance of difluorinated hydroxybenzaldehyde structures as precursors to potent PDE inhibitors. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which results in bronchial muscle relaxation and a decrease in pro-inflammatory mediators. nih.gov

Table 2: Role of Hydroxybenzaldehyde Derivatives in PDE Inhibitor Synthesis

| Precursor/Intermediate | Target Drug | Therapeutic Class | Mechanism of Action | Reference |

| 3-hydroxyl-4-difluoro-methoxy benzaldehyde | Roflumilast | PDE4 Inhibitor | Increases intracellular cAMP, reduces inflammation | google.com |

| 3,4-Dihydroxy benzaldehyde | Roflumilast | PDE4 Inhibitor | Increases intracellular cAMP, reduces inflammation | google.com |

Intermediate for Novel Antibacterial and Antiviral Drugs

The hydrazone functional group, which can be synthesized from aldehydes, is a key component in many compounds with a wide spectrum of pharmacological activities, including antimicrobial and anti-hepatitis C virus (HCV) properties. oatext.com The synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives, for example, starts from a substituted hydroxybenzaldehyde and results in compounds with demonstrated antibacterial and antifungal activity. oatext.com

In antiviral research, the influenza virus non-structural protein 1 (NS1) has been identified as a potential drug target. nih.gov Screening and chemical evaluation have led to the development of small molecule inhibitors. The synthesis of these inhibitors has involved the use of substituted hydroxybenzaldehydes, such as 4-hydroxybenzaldehyde (B117250), to form hydrazone derivatives that show potency in virus replication assays. nih.gov These findings underscore the utility of this compound as a starting point for creating new antimicrobial and antiviral agents.

Substrate for Enzyme Inhibition and Receptor Binding Studies

The unique electronic properties and stereochemistry of molecules derived from substituted benzaldehydes make them valuable tools for studying biological systems. As discussed previously, derivatives of fluorinated and hydroxylated benzaldehydes are crucial in developing inhibitors for enzymes like phosphodiesterases and mPGES-1. nih.govgoogle.com

The inhibition of these enzymes is often studied through in vitro assays where the synthesized compounds are tested for their ability to block enzyme activity. For example, derivatives of 2,4-diaminophenol were shown to inhibit mPGES-1 without affecting the related COX-2 enzyme, demonstrating target specificity. nih.gov Similarly, benzaldehyde-derived hydrazones have been synthesized and evaluated as inhibitors of the influenza virus protein NS1. nih.gov The aldehyde functional group provides a convenient handle for synthesizing a library of related compounds, allowing for the exploration of structure-activity relationships and the optimization of binding to a specific enzyme or receptor.

Agrochemical Development

In the field of agrochemical research, there is a continuous need for new active ingredients to manage weeds and pests effectively. The structural motifs present in this compound are relevant to the design of modern herbicides. For instance, some commercial herbicides feature a difluoromethoxy group on a phenyl ring, a structure closely related to the substitution pattern of this compound. The development of novel herbicides often involves the synthesis and screening of numerous derivatives to find compounds with high efficacy and selectivity. The presence of fluorine atoms can enhance the biological activity and metabolic stability of a molecule, making fluorinated intermediates like this compound attractive starting materials for the synthesis of new agrochemicals.

Building Block for Herbicide Formulations

Furthermore, studies on 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives have indicated that the introduction of a phenoxyacetyl group at the 3-position can lead to promising post-emergent herbicidal activities against various weeds. jlu.edu.cn This suggests that derivatives of this compound could be explored for similar structural modifications to develop new herbicidal compounds. The herbicidal activities of some related benzothiazine derivatives are presented in the table below.

| Compound ID | Test Species | Inhibition Rate (%) at 100 µg/mL |

| T13 | Brassica campestris | 85.2 |

| Amaranthus retroflexus | 78.9 | |

| T15 | Brassica campestris | 81.5 |

| Amaranthus retroflexus | 75.4 | |

| T22 | Brassica campestris | 92.6 |

| Amaranthus retroflexus | 88.3 | |

| T24 | Brassica campestris | 90.7 |

| Amaranthus retroflexus | 85.1 | |

| Data derived from a study on 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives, which are structurally related to potential derivatives of this compound. jlu.edu.cn |

Component in Pesticide Development

The development of novel pesticides often involves the incorporation of fluorinated moieties to enhance biological activity. While direct evidence for the use of this compound in pesticide development is scarce, the nematicidal activity of other dihydroxybenzaldehyde isomers against Meloidogyne incognita suggests a potential avenue for research. researchgate.net For example, 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553) have shown effects on the survival of this nematode species. researchgate.net The specific fluorine substitution pattern in this compound could lead to derivatives with enhanced potency and selectivity against various pests.

Material Science and Advanced Materials

The reactivity of the aldehyde and hydroxyl groups, combined with the stability imparted by the fluorine atoms, makes this compound a candidate for the synthesis of advanced materials with tailored properties.

Incorporation into Polymer Formulations for Enhanced Properties

Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. Although the direct polymerization of this compound is not reported, it could serve as a valuable monomer or cross-linking agent in the synthesis of high-performance polymers. The aldehyde and hydroxyl functionalities allow for its incorporation into various polymer backbones, such as polyesters, polyimides, and polyethers. The introduction of the difluorinated phenyl ring could enhance the thermal stability, hydrophobicity, and chemical resistance of the resulting polymers. Research on other fluorinated building blocks has demonstrated the feasibility of creating polymers with unique properties for diverse applications.

Use in Coatings Requiring Chemical Resistance

The development of chemical-resistant coatings is crucial for protecting surfaces in harsh environments. The incorporation of fluorinated compounds is a common strategy to improve the performance of these coatings. This compound could be utilized in the synthesis of fluorinated epoxy resins or polyurethanes. The resulting coatings would be expected to exhibit enhanced resistance to a wide range of chemicals, solvents, and corrosive agents, owing to the strong carbon-fluorine bonds and the dense cross-linked network that could be formed.

Synthesis of Photoactive Compounds for Optoelectronic Devices (e.g., OLEDs)

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on the design and synthesis of novel photoactive materials. While there is no direct report on the use of this compound in OLEDs, its structural features are relevant. Benzaldehyde derivatives are used as precursors for various fluorescent and phosphorescent materials. rsc.org The presence of fluorine atoms can influence the electronic properties, such as the HOMO/LUMO energy levels, and enhance the performance of OLED devices. nih.gov For instance, benzophenone-based derivatives, which can be synthesized from benzaldehyde precursors, have been investigated as host materials for phosphorescent emitters in OLEDs, achieving high quantum efficiencies. nih.gov The unique substitution of this compound could lead to novel blue-emitting materials, which are highly sought after in display technologies. nih.gov

The table below shows the performance of an OLED device fabricated using a low molecular weight material synthesized from a benzaldehyde derivative, illustrating the potential of such compounds in optoelectronics.

| Parameter | Value |

| Device Structure | ITO/PEDOT:PSS/Emissive Layer/Al |

| Emissive Material | 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile |

| Threshold Voltage | ~1.0 V |

| Luminance | 1300 cd m⁻² |

| Data from a study on a low molecular weight OLED material synthesized from a benzaldehyde derivative. rsc.org |

Derivatization and Analog Development Based on the 2,4 Difluoro 3 Hydroxybenzaldehyde Scaffold

Synthesis of Fluorinated Benzoic Acid Analogues

The aldehyde functional group of 2,4-Difluoro-3-hydroxybenzaldehyde can be readily oxidized to a carboxylic acid, yielding the corresponding 2,4-difluoro-3-hydroxybenzoic acid. This transformation is a fundamental step in converting the scaffold into a key intermediate for various pharmaceuticals. While direct oxidation of the title compound follows standard organic chemistry principles, the target benzoic acid has also been synthesized through a multi-step pathway starting from different materials.

One documented method involves a six-step synthesis starting from 3,4,5-trifluoronitrobenzene. google.com This process includes methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis to yield 2,4-difluoro-3-hydroxybenzoic acid. google.com The final step, which converts the nitrile group to a carboxylic acid and demethylates the anisole (B1667542), is typically achieved with a strong acid like hydrobromic acid at elevated temperatures. google.com

Table 1: Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid

| Starting Material | Key Transformations | Product |

|---|---|---|

| This compound | Oxidation of the aldehyde group | 2,4-Difluoro-3-hydroxybenzoic acid |

This benzoic acid derivative is a crucial building block, particularly noted as a starting material for novel antibacterial agents. google.com

Preparation of Functionalized Phenol (B47542) and Anisole Derivatives

The phenolic hydroxyl group of this compound is a prime site for derivatization, allowing for the introduction of various functional groups through etherification. The synthesis of anisole derivatives, where the hydroxyl group is converted to a methoxy (B1213986) group, is a common strategy to modify the compound's electronic properties and solubility or to protect the hydroxyl group during subsequent reactions.

This transformation is typically achieved via a Williamson ether synthesis, reacting the phenol with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. A similar strategy has been used to attach longer, more complex chains, such as reacting 4-hydroxybenzaldehyde (B117250) with 2-(2-(2-chloroethoxy)ethoxy)ethanol in the presence of potassium carbonate to form a tetra(ethylene glycol) ether. nih.gov

Conversely, the conversion of a related methoxy-substituted compound, 3-fluoro-4-methoxybenzaldehyde, to its corresponding phenol (3-fluoro-4-hydroxybenzaldehyde) is accomplished by heating with 48% hydrobromic acid, demonstrating a standard method for deprotection. chemicalbook.com

Table 2: Functionalization of the Hydroxyl Group

| Reaction | Substrate | Reagents | Product |

|---|---|---|---|

| Etherification (Alkylation) | This compound | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2,4-Difluoro-3-alkoxybenzaldehyde |

Formation of Complex Polycyclic and Heterocyclic Systems

The aldehyde and phenol functionalities of the this compound scaffold serve as handles for constructing complex polycyclic and heterocyclic structures. The aldehyde group can undergo condensation reactions with various nucleophiles to form imines (Schiff bases) or hydrazones, which are versatile intermediates for cyclization reactions. For instance, derivatives of 4-fluorobenzoic acid have been used to synthesize 1,3,4-oxadiazole (B1194373) rings, a common heterocyclic motif in medicinal chemistry. globalscientificjournal.com A similar strategy could be applied to the title compound.

Furthermore, derivatives of fluorinated hydroxybenzoic acids have been used to create highly complex molecules. In one example, 2-fluoro-4-hydroxybenzoic acid, an isomer of the oxidized title compound, was used to synthesize an immunoadjuvant by reacting its phenoxide form with a polyphosphazene backbone. ossila.com This demonstrates the potential for derivatives of this compound to be incorporated into large, biologically active polymeric systems.

Design and Synthesis of Fluorescent Dyes and Probes (e.g., BODIPY dyes)

Aldehydes are critical precursors for the synthesis of many classes of fluorescent dyes, including boron-dipyrromethene (BODIPY) dyes. beilstein-journals.orgusask.ca These dyes are prized for their high chemical stability, strong absorption, and high fluorescence quantum yields. mdpi.com The synthesis of a meso-substituted BODIPY dye using an aldehyde like this compound typically follows a well-established one-pot procedure. beilstein-journals.orgresearchgate.net

The process begins with the acid-catalyzed condensation of the aldehyde with two equivalents of a pyrrole (B145914) derivative, such as 2,4-dimethylpyrrole. mdpi.com The resulting dipyrromethane intermediate is then oxidized, often using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.comresearchgate.net The final step involves treatment with a base, commonly triethylamine (B128534) (Et₃N), followed by complexation with boron trifluoride etherate (BF₃·OEt₂) to form the stable, fluorescent BODIPY core. beilstein-journals.orgmdpi.com The specific substituents on the starting aldehyde, in this case, the 2,4-difluoro-3-hydroxy phenyl group, become the meso-substituent on the final dye, directly influencing its photophysical properties.

Table 3: General Synthesis of a BODIPY Dye from an Aldehyde Precursor

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation | Aldehyde (e.g., this compound), 2,4-Dimethylpyrrole, Trifluoroacetic acid (TFA) | Dipyrromethane |

| 2 | Oxidation | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dipyrromethene |

Exploration of Isomeric Forms and Their Comparative Reactivity

The reactivity and properties of a substituted benzaldehyde (B42025) are highly dependent on the positions of its functional groups. Comparing this compound to its isomers reveals how these positional differences can influence molecular interactions and chemical behavior.

For example, studies on cocrystals formed between acridine (B1665455) and isomers of hydroxybenzaldehyde (3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde) show that the isomerism dictates the resulting crystal packing and hydrogen bonding networks. researchgate.netrsc.org In this compound, the hydroxyl group is flanked by two fluorine atoms. The ortho-fluorine atom can engage in a strong intramolecular hydrogen bond with the hydroxyl proton, which would increase the acidity of the phenol compared to an isomer like 3-fluoro-4-hydroxybenzaldehyde (B106929), where such an interaction is not possible. chemicalbook.com

This intramolecular hydrogen bonding could also influence the reactivity of the aldehyde group by altering the electronic nature of the aromatic ring. The strong electron-withdrawing effects of the two fluorine atoms at the ortho and para positions make the aldehyde carbon more electrophilic and thus potentially more reactive toward nucleophiles compared to isomers with different substitution patterns. For instance, 2-fluoro-4-hydroxybenzoic acid is noted for its utility in synthesizing liquid crystals, a property that relies heavily on the specific geometry and electronic character imparted by the substituent positions. ossila.com

Green Chemistry Principles in the Synthesis and Application of 2,4 Difluoro 3 Hydroxybenzaldehyde

The integration of green chemistry principles into the synthesis of valuable chemical intermediates like 2,4-Difluoro-3-hydroxybenzaldehyde is paramount for developing sustainable industrial processes. These principles aim to reduce the environmental impact of chemical manufacturing by focusing on efficiency, safety, and waste reduction throughout the entire lifecycle of a product.

Crystal Engineering and Solid State Chemistry of 2,4 Difluoro 3 Hydroxybenzaldehyde and Its Derivatives

Investigation of Supramolecular Interactions in Crystal Packing

For fluorinated benzaldehydes, the participation of fluorine in intermolecular interactions is a key feature. While fluorine is a weak hydrogen bond acceptor, C—H⋯F interactions can play a role in stabilizing the crystal lattice. nih.gov More significantly, the potential for halogen bonding, specifically C—F⋯π interactions, can contribute to the crystal cohesion. nih.gov In halogen-substituted aromatic carboxaldehydes, C=O⋯X (where X is a halogen) interactions have been identified as a unique and robust supramolecular synthon that controls the crystal packing. acs.orgfigshare.com The interplay of these various forces, from strong hydrogen bonds to weaker halogen and van der Waals interactions, results in complex and often predictable supramolecular networks.

The nature and strength of these intermolecular contacts can be studied using Hirshfeld surface analysis, which provides a visual and quantitative representation of the interactions within the crystal. nih.govnih.gov This method allows for the deconvolution of the crystal structure into contributions from different types of contacts, highlighting the most significant interactions responsible for the stability of the crystal packing. nih.gov

Role of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding is a primary directional force in the crystal engineering of 2,4-Difluoro-3-hydroxybenzaldehyde and its derivatives. The hydroxyl group is a strong hydrogen bond donor, while the oxygen atom of the aldehyde group is a competent hydrogen bond acceptor. This donor-acceptor pairing is expected to lead to the formation of robust O—H⋯O hydrogen bonds, which are a recurring motif in the crystal structures of hydroxybenzaldehydes.

The formation of these hydrogen bonds can lead to various supramolecular motifs, such as chains, dimers, or more complex networks. mdpi.com In many hydroxybenzaldehyde derivatives, the O—H⋯O interactions are the dominant force, dictating the primary assembly of the molecules in the solid state. nih.gov The presence of fluorine atoms can influence the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby modulating the strength of these hydrogen bonds.

Co-crystallization Strategies for Enhanced Material Properties

Co-crystallization is a powerful strategy in crystal engineering to modify and enhance the physicochemical properties of a solid without altering the covalent structure of the active molecule. nih.gov For this compound, co-crystallization can be employed to create new materials with improved properties, such as solubility, stability, or non-linear optical activity. nih.gov

The selection of a suitable co-former is a critical step in co-crystal design. mdpi.com Co-formers are chosen based on their ability to form predictable supramolecular synthons with the target molecule through non-covalent interactions like hydrogen bonding or halogen bonding. nih.govmdpi.com For this compound, co-formers containing complementary hydrogen bond donors and acceptors (e.g., pyridines, amides, carboxylic acids) would be rational choices to form robust heterodimeric synthons.

The fluorinated nature of the target molecule also opens up possibilities for co-crystallization strategies based on halogen bonding and phenyl-perfluorophenyl interactions. nih.gov The aggregation in such systems is often dominated by various intermolecular interactions between aryl substituents, triple bonds, C-H bonds, and H⋅⋅⋅F contacts. nih.gov Co-crystallization experiments with partially fluorinated compounds have demonstrated that intermolecular phenyl-perfluorophenyl interactions can be a dominant packing force, leading to the formation of stable 1:1 complexes with increased melting points. nih.gov By carefully selecting co-formers, it is possible to engineer the supramolecular architecture of the resulting co-crystals and thus fine-tune the material properties.

Applications in Non-linear Optics and Other Functional Materials

Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Co-crystallization has emerged as an effective strategy for the design of new NLO materials. nih.gov The formation of co-crystals can lead to non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO activity. preprints.org

The co-crystallization of electron donor and acceptor molecules can enhance NLO properties by facilitating intermolecular charge transfer. In the case of this compound derivatives, co-crystallization with suitable acceptor molecules could lead to materials with significant NLO response. For instance, the co-crystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) exhibits potential NLO properties. nih.gov Theoretical calculations, such as the determination of first and second hyperpolarizability values, can be used to predict the NLO potential of new co-crystals. nih.gov